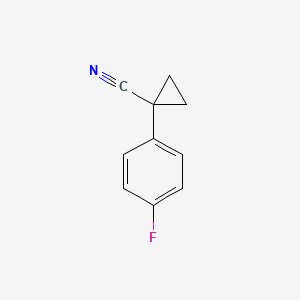

1-(4-Fluorophenyl)cyclopropanecarbonitrile

説明

1-(4-Fluorophenyl)cyclopropanecarbonitrile is a compound that belongs to the class of organic compounds known as cyclopropanes, characterized by a three-membered ring structure with a nitrile group attached. The presence of the fluorophenyl group suggests that this compound could exhibit interesting chemical and physical properties, potentially making it useful in various applications, including pharmaceuticals and agrochemicals .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex. For example, the structure of a related compound, (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, was determined using X-ray diffraction, revealing specific dihedral angles and bond lengths within the cyclopropane ring and its substituents . These structural details are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions. For instance, the reaction of a fluorinated cyclopropane with lithium metal resulted in ring-opened products, indicating that initial electron transfer occurs to the phenyl ring rather than the carbon-fluorine bond . This suggests that the reactivity of 1-(4-Fluorophenyl)cyclopropanecarbonitrile could also be influenced by the presence of the fluorophenyl group and the nitrile functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For example, the crystal structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile showed that the molecule forms a two-dimensional network through hydrogen bonding . The presence of fluorine atoms can also affect the polarity and lipophilicity of the molecule, as seen in the synthesis of all-cis-1,2,3-trifluorocyclopropanes . These properties are important for the potential application of such compounds in medicinal chemistry.

科学的研究の応用

Synthesis Methods and Intermediates

- A study by Zhou et al. (2021) outlined a synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound derived from 1-(4-Fluorophenyl)cyclopropanecarbonitrile, indicating its utility in complex chemical syntheses (Zhou et al., 2021).

- Zheng Min (2013) developed an improved synthetic method for Prasugrel intermediate, incorporating cyclopropanecarbonitrile, demonstrating its importance in pharmaceutical intermediate synthesis (Zheng Min, 2013).

Spectroscopy and Molecular Studies

- The research by Fox et al. (1997) on the fluoride-ion deboronation of p-fluorophenyl-ortho- and -meta-carboranes, using compounds similar to 1-(4-Fluorophenyl)cyclopropanecarbonitrile, provides insight into its potential in advanced molecular studies (Fox et al., 1997).

Pharmaceutical Research

- In the field of pharmaceutical research, the synthesis of (+)- and (−)-milnaciprans and their analogs by Shuto et al. (1996) utilized cyclopropane derivatives, suggesting potential pharmaceutical applications of 1-(4-Fluorophenyl)cyclopropanecarbonitrile (Shuto et al., 1996).

Advanced Materials and Chemistry

- Danko et al. (2011) explored the spectral properties of novel fluorophores based on imidazole-4,5-dicarbonitrile, where derivatives of cyclopropanecarbonitrile were potentially applicable (Danko et al., 2011).

- Ferraris et al. (1998) evaluated electroactive polymers, which included derivatives of 1-(4-Fluorophenyl)cyclopropanecarbonitrile, for use in electrochemical capacitors, indicating its application in material sciences (Ferraris et al., 1998).

Safety And Hazards

The compound is classified as Eye Damage 1 according to the GHS classification . The safety information includes the following precautionary statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection; P305 + P351 + P338 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; P310 - Immediately call a poison center or doctor/physician .

特性

IUPAC Name |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNQFDZHIVUCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381765 | |

| Record name | 1-(4-fluorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)cyclopropanecarbonitrile | |

CAS RN |

97009-67-1 | |

| Record name | 1-(4-fluorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

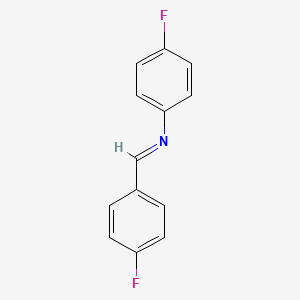

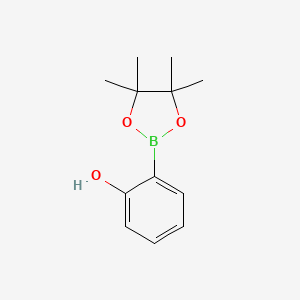

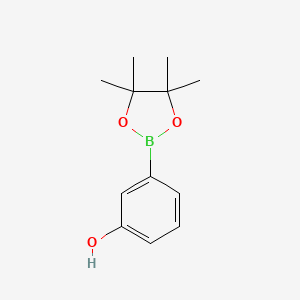

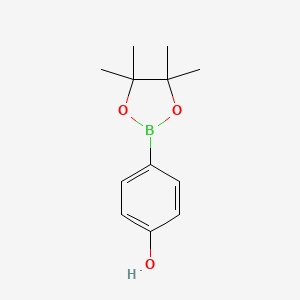

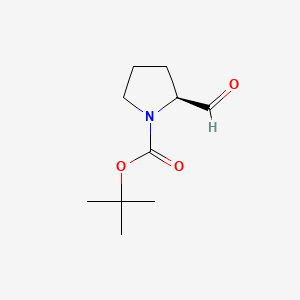

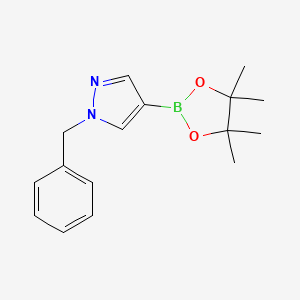

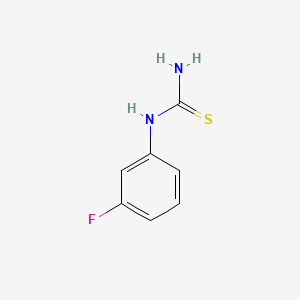

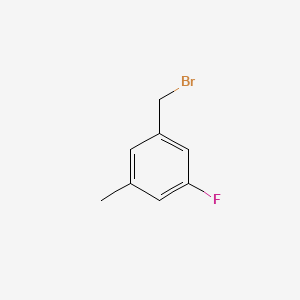

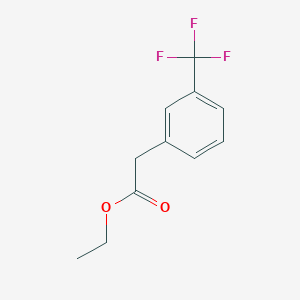

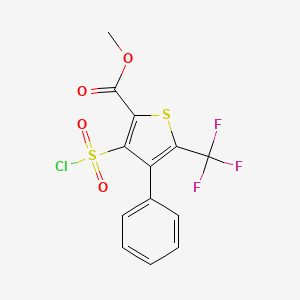

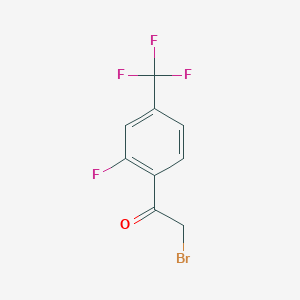

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)